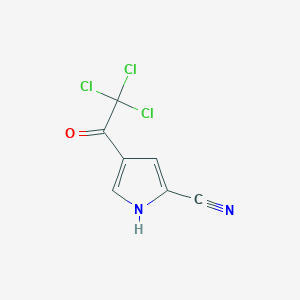
4-(三氯乙酰)-1H-吡咯-2-腈
描述
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the synthesis of 2-trichloroacetyl pyrrole was achieved through the selective electrophilic aromatic substitution of commercially available pyrrole with trichloroacetyl chloride .Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .科学研究应用
合成和化学反应性
对吡咯衍生物(如“4-(三氯乙酰)-1H-吡咯-2-腈”)的研究通常集中在它们的合成和反应性上,为进一步的化学转化提供了有价值的中间体。例如,Barker 和 Bahia (1990) 展示了一种吡咯的新型氯甲基化,该氯甲基化产生具有高区域特异性的 4-氯甲基化合物,突出了在 2 位具有吸电子基团的吡咯的合成效用 (P. Barker & Corazon Bahia, 1990)。类似地,Abdel-Razik (2004) 探索了通过与氯羰基异氰酸酯反应合成 1,3,5-三氮杂庚烷衍生物,展示了吡咯化合物在杂环化学中的多功能性 (H. Abdel-Razik, 2004)。
分子对接和生物学评估
探索新型吡啶和稠合吡啶衍生物(包括吡咯-2-腈衍生物)的生物活性是另一个感兴趣的领域。Flefel 等人 (2018) 以吡啶-3-腈为原料合成了一系列新化合物,并使用计算机分子对接对它们针对 GlcN-6-P 合酶进行了评估,显示出中等至良好的结合能。这些化合物表现出抗菌和抗氧化活性,突出了吡咯衍生物在药理应用中的潜力 (E. M. Flefel et al., 2018)。
电致变色应用
用于电致变色应用的新材料的开发也涉及吡咯衍生物。Ak 和 Toppare (2006) 报道了一种新型星形吡咯单体的合成及其在电致变色器件中的聚合。合成的聚合物表现出有希望的电致变色特性,包括快速的转换时间和显着的光学对比度,突出了吡咯衍生物在材料科学中的应用 (M. Ak & L. Toppare, 2006)。
属性
IUPAC Name |
4-(2,2,2-trichloroacetyl)-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)4-1-5(2-11)12-3-4/h1,3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVDDSXYXYNLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)C(Cl)(Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


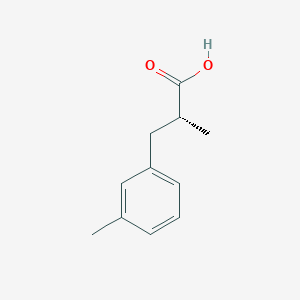
![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)
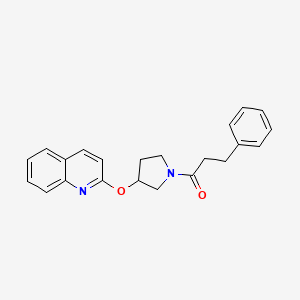
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2853503.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2853504.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)
![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)
![2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2853509.png)
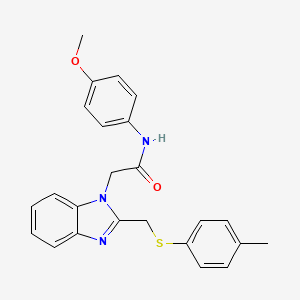
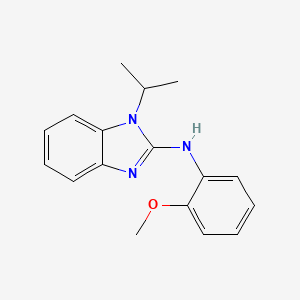
amine](/img/structure/B2853513.png)
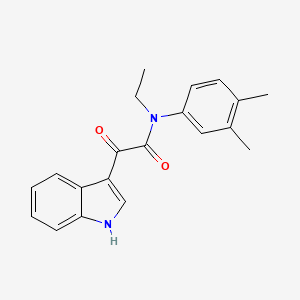
![3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester](/img/structure/B2853517.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2853518.png)